5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c1-10-2-9-15(21-20-10)18-11-3-5-12(6-4-11)19-16(22)13-7-8-14(17)23-13/h2-9H,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYKAMJEBQKXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Amination: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Coupling with Pyridazine: The pyridazine moiety is typically introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro groups or double bonds within the pyridazine ring, often using reagents like hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction of the pyridazine ring can produce dihydropyridazine derivatives.
Scientific Research Applications
Anticancer Properties
One of the primary areas of research for 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide is its potential as an anticancer agent . Studies indicate that this compound may inhibit specific enzymes and pathways involved in cancer cell proliferation. It is being investigated for its ability to target kinases and other proteins involved in cell signaling pathways, potentially leading to reduced cell proliferation and induction of apoptosis.
Enzyme Inhibition
Beyond its anticancer applications, this compound serves as a tool compound in biological studies. It is used to explore its effects on various biological targets, including enzymes and receptors. This research is vital for understanding the compound's broader implications in biochemical pathways and disease mechanisms.
Anti-inflammatory and Antiviral Activities
Research has also highlighted the compound's potential anti-inflammatory and antiviral properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and chemokines while also reducing the replication of viral pathogens. This dual activity positions it as a promising candidate for treating inflammatory diseases and viral infections.
Chemical Biology
In chemical biology, this compound is utilized to probe biological pathways and mechanisms. Its unique structural features allow researchers to design experiments that can elucidate complex biological interactions, making it an invaluable resource in experimental settings.
Synthesis of Derivatives
The compound's versatility extends to the synthesis of various derivatives that retain its core structure while potentially enhancing specific biological activities. This aspect is particularly relevant in drug development, where modifications can lead to improved efficacy or reduced side effects.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for anticancer properties; targets kinases involved in cell signaling pathways. |
| Biological Studies | Tool for studying enzyme interactions; potential anti-inflammatory and antiviral activities. |
| Chemical Biology | Probing biological pathways; aids in understanding complex interactions within biological systems. |
| Industrial Applications | Synthesis of derivatives for drug development; enhances understanding of structure-activity relationships. |
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may target kinases or other proteins involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following compounds share the brominated furan-2-carboxamide scaffold but differ in substituents on the phenyl ring or heterocyclic moieties:
Key Observations :
- Bioisosteric Replacements : The pyridazine group in the target compound is replaced with simpler groups (e.g., isopropyl in , morpholinyl in ), which may alter solubility and target selectivity.
- Allyloxy vs. Pyridazine : The allyloxy group in introduces a reactive alkene, contrasting with the aromatic pyridazine in , which may influence metabolic stability.
Pharmacological and Physicochemical Comparisons
Solubility and Lipophilicity :
Biological Activity
5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide, identified by its CAS number 1172003-90-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.20 g/mol. The compound features a furan ring, a bromine atom, and a pyridazine moiety, which are significant for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.20 g/mol |
| CAS Number | 1172003-90-5 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, which share structural similarities with this compound. For instance, compounds exhibiting similar furan and pyridazine structures have demonstrated significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Studies :
- In vitro assays have shown that derivatives with similar structures can inhibit cell growth in cancer cell lines such as MCF7 and A549. For example, compounds related to pyrazole derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against different cell lines .
- A notable study reported that certain derivatives inhibited Aurora-A kinase activity, which is critical for cancer proliferation, with IC50 values as low as 0.16 µM .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of compounds structurally related to this compound have also been investigated:
-
Antibacterial Studies :
- Compounds featuring similar functional groups have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported MIC values as low as 0.0195 mg/mL against E. coli for related compounds .
- The presence of bromine and other substituents has been correlated with enhanced antimicrobial efficacy .
- Antifungal Activity :
Case Studies and Research Findings
Several case studies provide insight into the biological activities of similar compounds:
- Study on Pyrazole Derivatives :
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-bromo-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)furan-2-carboxamide, and how is its structural integrity validated?
- Methodology : The compound can be synthesized via reductive transamidation using MnBr₂ as a catalyst, as demonstrated in analogous furan carboxamide derivatives. Nitroaromatic precursors are reduced in the presence of a tertiary amine base, followed by coupling with brominated furan intermediates . Structural validation typically involves H/C NMR for functional group analysis and High-Resolution Mass Spectrometry (HRMS) to confirm molecular mass, as seen in related compounds like 5-bromo-N-(5-nitrothiazol-2-yl)furan-2-carboxamide .
Q. What analytical techniques are critical for characterizing the purity and stability of this compound under varying conditions?
- Methodology : Reversed-Phase High-Pressure Liquid Chromatography (RP-HPLC) is essential for purity assessment, particularly for radiolabeled analogs, with semi-preparative HPLC used for purification. Stability studies often involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/basic conditions) followed by analytical HPLC or LC-MS to monitor decomposition .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the compound’s interaction with viral or cellular targets?
- Methodology : Molecular docking tools (e.g., AutoDock Vina) are used to simulate binding affinities between the compound and target proteins (e.g., viral polymerases). For instance, furan carboxamide derivatives have shown strong docking scores with monkeypox virus (MPXV) proteins, suggesting competitive inhibition at catalytic sites. Molecular Dynamics (MD) simulations further validate binding stability over time .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodology : Cross-validation using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) is critical. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Radiolabeling (e.g., C) combined with biodistribution studies in animal models can clarify tissue-specific efficacy and pharmacokinetic variability .
Q. How do structural modifications to the furan or pyridazine moieties influence pharmacological activity?
- Methodology : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with substitutions at the bromine (e.g., chloro, methoxy) or pyridazine ring (e.g., methyl, amino groups). Biological screening against target assays (e.g., antiviral or antimicrobial) identifies critical pharmacophores. For example, bromine enhances electrophilic reactivity, while methyl groups on pyridazine improve metabolic stability .
Q. What crystallographic tools are recommended for elucidating the compound’s 3D structure?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. This is particularly useful for confirming stereochemistry in chiral analogs or studying intermolecular interactions in co-crystals with target proteins .
Methodological Notes
- Contradictions in Synthesis : While emphasizes reductive transamidation for aryl coupling, uses nucleophilic substitution for thiazole incorporation. Researchers should select methods based on substrate compatibility and yield optimization.
- Advanced Purification : For radiolabeled derivatives, semi-preparative HPLC with C18 columns and acetonitrile/water gradients ensures high specific activity (>95% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
